molecular formula C11H7F3O4S B13852030 7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate

7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate

Cat. No.: B13852030
M. Wt: 292.23 g/mol
InChI Key: WVRSYKLKGCWOGC-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate involves its ability to act as a sulfonating agent. It can transfer the trifluoromethanesulfonate group to other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy-2-naphthalenyl trifluoromethanesulfonate include:

    7-Hydroxy-2-naphthalenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.

    7-Hydroxy-2-naphthalenyl benzenesulfonate: Contains a benzenesulfonate group, offering different reactivity and applications.

    7-Hydroxy-2-naphthalenyl toluenesulfonate: Features a toluenesulfonate group, used in different synthetic applications.

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity compared to other sulfonate esters.

Properties

IUPAC Name

(7-hydroxynaphthalen-2-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O4S/c12-11(13,14)19(16,17)18-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRSYKLKGCWOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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